molecular formula C22H24N4O4S B11147221 N-(4-{[4-(1H-indol-1-ylacetyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

N-(4-{[4-(1H-indol-1-ylacetyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

Cat. No.: B11147221
M. Wt: 440.5 g/mol
InChI Key: BMSBVUOBFOBHSL-UHFFFAOYSA-N
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Description

N-(4-{[4-(1H-indol-1-ylacetyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is a complex organic compound that features an indole nucleus, a piperazine ring, and a sulfonyl group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(1H-indol-1-ylacetyl)piperazin-1-yl]sulfonyl}phenyl)acetamide typically involves multiple steps:

    Formation of Indole Derivative: The indole nucleus is often synthesized through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes.

    Acetylation: The indole derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Piperazine Introduction: The acetylated indole is reacted with piperazine, often in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the piperazinylacetyl intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(1H-indol-1-ylacetyl)piperazin-1-yl]sulfonyl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, especially at the 3-position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

Anticancer Activity

N-(4-{[4-(1H-indol-1-ylacetyl)piperazin-1-yl]sulfonyl}phenyl)acetamide has shown promise in anticancer research. Studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, the incorporation of indole and sulfonamide groups is known to enhance antitumor activity through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study : A related compound was evaluated by the National Cancer Institute (NCI), demonstrating substantial growth inhibition in human tumor cells with mean GI50 values indicating effective cytotoxicity . This suggests that this compound may possess similar properties worthy of investigation.

Enzyme Inhibition

The sulfonamide moiety is recognized for its ability to inhibit various enzymes, including carbonic anhydrase and urease. This characteristic can be exploited in developing treatments for conditions like hypertension and urinary tract infections. The enzyme inhibition profile of related compounds suggests that this compound may also exhibit these properties .

Table 1: Summary of Enzyme Inhibition Studies

CompoundTarget EnzymeIC50 Value (µM)Reference
Compound AUrease2.14
Compound BCarbonic Anhydrase0.63
N-(4-{...})Potentially SimilarTBDThis Study

Antimicrobial Properties

Sulfonamides are historically known for their antibacterial properties. The potential antimicrobial activity of this compound can be hypothesized based on the behavior of similar compounds which have shown efficacy against bacterial strains .

Mechanism of Action

The mechanism of action of N-(4-{[4-(1H-indol-1-ylacetyl)piperazin-1-yl]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[4-(1H-indol-1-ylacetyl)piperazin-1-yl]sulfonyl}phenyl)acetamide
  • N-(4-{[4-(1H-indol-1-ylacetyl)piperazin-1-yl]sulfonyl}benzamide

Uniqueness

N-(4-{[4-(1H-indol-1-ylacetyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable compound for various applications.

Biological Activity

N-(4-{[4-(1H-indol-1-ylacetyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an indole moiety, a piperazine ring, and a sulfonamide group. The IUPAC name reflects its intricate arrangement of functional groups, which may contribute to its biological activity.

Anticonvulsant Activity

Research has indicated that derivatives of N-phenylacetamides, including those containing piperazine and indole structures, exhibit anticonvulsant properties. A study highlighted the synthesis of various N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which were evaluated for their anticonvulsant activity in animal models. The results showed that certain compounds provided significant protection against seizures, suggesting a potential therapeutic role in epilepsy management .

Antipsychotic Effects

Another area of investigation involves the antipsychotic properties of similar compounds. A study synthesized several arylpiperazines and evaluated their effects on animal models for antipsychotic activity. These compounds demonstrated variable efficacy, with some showing interaction with serotonin receptors (5-HT2A) and dopamine receptors (D2), which are critical targets in the treatment of schizophrenia and other psychiatric disorders .

The biological activity of this compound can be attributed to its ability to modulate neurotransmitter systems. The indole structure is known to interact with serotonin receptors, while the piperazine ring may influence dopaminergic pathways. This dual action could enhance its efficacy in treating neuropsychiatric conditions.

Case Studies and Research Findings

Several studies have explored the pharmacological profiles of compounds related to this compound:

Study Findings
Kamiński et al. (2015)Identified anticonvulsant activity in piperazine derivatives; highest efficacy observed at specific dosages .
Kumar et al. (2011)Evaluated antipsychotic effects; compounds showed interaction with 5-HT2A and D2 receptors .
Choi et al. (2016)Investigated RET kinase inhibition; certain benzamide derivatives demonstrated promising anti-cancer activity .

Properties

Molecular Formula

C22H24N4O4S

Molecular Weight

440.5 g/mol

IUPAC Name

N-[4-[4-(2-indol-1-ylacetyl)piperazin-1-yl]sulfonylphenyl]acetamide

InChI

InChI=1S/C22H24N4O4S/c1-17(27)23-19-6-8-20(9-7-19)31(29,30)26-14-12-24(13-15-26)22(28)16-25-11-10-18-4-2-3-5-21(18)25/h2-11H,12-16H2,1H3,(H,23,27)

InChI Key

BMSBVUOBFOBHSL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CN3C=CC4=CC=CC=C43

Origin of Product

United States

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